![molecular formula C24H24N2O5 B011123 Amtolmetin guacil CAS No. 104076-16-6](/img/structure/B11123.png)
Amtolmetin guacil
描述
阿托美汀瓜酰是一种非甾体抗炎药 (NSAID),以其镇痛、退热和胃保护特性而闻名。 它是一种托美汀的前药,旨在减少与 NSAID 相关的常见胃肠道副作用 .
准备方法
合成路线和反应条件: 阿托美汀瓜酰是通过托美汀与甘氨酸的酰胺化反应合成的。该反应通常包括以下步骤:
托美汀合成: 托美汀是通过将 1-甲基-5-(4-甲基苯甲酰基)吡咯-2-乙酸与合适的试剂反应制备的。
工业生产方法: 阿托美汀瓜酰的工业生产遵循类似的合成路线,但在更大规模上进行,以确保高纯度和高产量。该过程涉及严格的质量控制措施,以确保最终产品的稳定性和安全性。
化学反应分析
反应类型: 阿托美汀瓜酰会发生多种类型的化学反应,包括:
氧化和还原: 这些反应不太常见,但在特定条件下会发生。
常用试剂和条件:
水解: 通常在胃肠道中水的存在下发生。
氧化和还原: 在受控的实验室条件下可能涉及过氧化氢或还原剂等试剂。
主要形成的产物:
托美汀: 主要活性代谢物。
MED5: 次级代谢物。
愈创木酚: 另一种次级代谢物.
科学研究应用
Treatment of Osteoarthritis (OA)
Several studies have demonstrated the effectiveness of AMG in managing pain associated with osteoarthritis. A meta-analysis reviewed randomized controlled trials comparing AMG with other NSAIDs, revealing that AMG had a significantly lower incidence of adverse gastrointestinal effects. The odds ratio for adverse effects was 0.2 (95% CI: 0.1, 0.3), indicating a favorable safety profile compared to traditional NSAIDs .
Key Findings:
- Efficacy: AMG showed a marked analgesic effect, with a 40% or more pain reduction in 72.5% of patients .
- Tolerability: In an observational study involving 220 patients with knee OA, AMG was well-tolerated, with no serious adverse events reported .
Study Type | Sample Size | Pain Reduction | Adverse Events |
---|---|---|---|
RCT | 780 | Significant | Lower than NSAIDs |
Observational | 220 | 40%+ | Mild/Moderate (7.7%) |
Management of Rheumatoid Arthritis (RA)
Long-term use of AMG has been evaluated in patients with rheumatoid arthritis, where it serves as an alternative to traditional NSAIDs due to its reduced gastrointestinal risk. Studies indicate that AMG maintains efficacy in pain management while minimizing the risk of gastric mucosal lesions .
Findings:
- Long-term Safety: AMG's long-term use shows promise in controlling chronic pain without significant gastrointestinal complications, making it suitable for patients requiring ongoing therapy .
Gastrointestinal Tolerability
One of the standout features of AMG is its improved gastrointestinal tolerability compared to conventional NSAIDs. Research indicates that patients using AMG experience fewer gastric mucosal lesions and have a lower rate of treatment discontinuation due to side effects .
Clinical Implications:
- Patient Compliance: The enhanced tolerability may lead to better patient adherence to treatment regimens, particularly for those with a history of NSAID-related gastrointestinal issues.
Case Studies
Case Study 1: Efficacy in OA Patients
In a clinical trial involving patients suffering from knee OA and dyspepsia, AMG was administered over a period of weeks. Results showed significant reductions in both pain and dyspeptic symptoms, leading to high patient satisfaction rates .
Case Study 2: Long-term RA Management
A cohort study followed RA patients on long-term AMG therapy, documenting sustained pain relief and minimal adverse effects over several months. This study highlighted AMG's potential as a safer alternative for chronic pain management in this population .
作用机制
阿托美汀瓜酰通过多种机制发挥作用:
前列腺素合成抑制: 它抑制环氧合酶 (COX) 酶,从而减少前列腺素的合成,前列腺素是炎症和疼痛的介质.
辣椒素受体刺激: 由于存在香草酰基部分,它可以刺激胃肠壁的辣椒素受体,导致胃保护性一氧化氮 (NO) 的释放.
NO 释放: NO 的释放提供额外的胃保护作用.
相似化合物的比较
类似化合物:
托美汀: 母体化合物,也是一种具有类似抗炎特性的 NSAID。
布洛芬: 另一种 NSAID,通常用于疼痛和炎症,但具有更高的胃肠道副作用。
萘普生: 一种具有较长半衰期的 NSAID,但也与胃肠道问题有关。
独特性: 阿托美汀瓜酰的独特性在于其胃保护特性,这归因于其释放 NO 和刺激辣椒素受体的能力。 这使得它成为需要长期使用 NSAID 治疗但有胃肠道并发症风险的患者的理想选择 .
属性
IUPAC Name |
(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJNMKKMGIAGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236291 | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87344-06-7 | |
Record name | Amtolmetin guacil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amtolmetin guacil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amtolmetin guacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMTOLMETIN GUACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。